An In-depth Technical Guide to tert-Butyl 5-chloro-6-fluoronicotinate
An In-depth Technical Guide to tert-Butyl 5-chloro-6-fluoronicotinate
CAS Number: 211122-62-2
A Keystone Building Block for Advanced Pharmaceutical Scaffolds
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of tert-butyl 5-chloro-6-fluoronicotinate, a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. We will delve into its chemical properties, synthesis, and applications, with a focus on providing practical insights for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Strategic Importance of Fluorinated Nicotinates
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1] The pyridine scaffold, a privileged structure in numerous pharmaceuticals, when substituted with both chlorine and fluorine, offers a unique combination of electronic properties and synthetic handles. tert-Butyl 5-chloro-6-fluoronicotinate, in particular, serves as a versatile intermediate, with the tert-butyl ester group providing a convenient protecting group that can be readily removed under acidic conditions. The chloro and fluoro substituents offer distinct reactivity profiles for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of tert-butyl 5-chloro-6-fluoronicotinate is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 211122-62-2 | [2] |
| Molecular Formula | C10H11ClFNO2 | [2] |
| Molecular Weight | 231.65 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. | Inferred from structure |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |
Spectroscopic Data (Representative):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and a characteristic singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.
-
¹⁹F NMR: A singlet is expected for the fluorine atom attached to the pyridine ring.
-
IR Spectroscopy: Key vibrational bands would include those for the C=O stretch of the ester, C-Cl, C-F, and aromatic C-H and C=C/C=N stretches.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Synthesis of tert-Butyl 5-chloro-6-fluoronicotinate: A Two-Stage Approach
The synthesis of tert-butyl 5-chloro-6-fluoronicotinate is most logically achieved through a two-step process: first, the synthesis of the precursor 5-chloro-6-fluoronicotinic acid, followed by its esterification.
Figure 1: General two-stage synthetic workflow for tert-Butyl 5-chloro-6-fluoronicotinate.
Stage 1: Synthesis of 5-chloro-6-fluoronicotinic acid
The synthesis of the key intermediate, 5-chloro-6-fluoronicotinic acid, can be accomplished via a nucleophilic aromatic substitution (halogen exchange or "Halex") reaction on a suitable precursor.
3.1.1. Foundational Chemistry: The Halex Reaction
The replacement of a chlorine atom with fluorine on an aromatic ring is a common transformation in the synthesis of fluorinated aromatics. This reaction is typically facilitated by a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures. The reactivity of the chloro-substituent is enhanced by the presence of electron-withdrawing groups on the pyridine ring.
3.1.2. Experimental Protocol: Synthesis of 5-chloro-6-fluoronicotinic acid from 5,6-dichloronicotinic acid
This protocol is a representative procedure based on established methods for similar transformations.[3]
Materials:
-
5,6-dichloronicotinic acid
-
Anhydrous potassium fluoride (spray-dried)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer with a hotplate
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 5,6-dichloronicotinic acid (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to the flask.
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with cold deionized water and then with a small amount of cold ethyl acetate. Dry the product under vacuum to yield 5-chloro-6-fluoronicotinic acid.
Stage 2: Esterification of 5-chloro-6-fluoronicotinic acid
The introduction of the tert-butyl ester can be achieved through several methods. The choice of method depends on the scale of the reaction and the availability of reagents.
3.2.1. Foundational Chemistry: tert-Butylation of Carboxylic Acids
The direct esterification of a carboxylic acid with tert-butanol is often challenging due to steric hindrance and the propensity of tert-butanol to undergo elimination under strongly acidic conditions. Common methods for tert-butylation include:
-
Reaction with isobutylene: This method involves reacting the carboxylic acid with isobutylene gas in the presence of a strong acid catalyst.[4]
-
Using tert-butylating agents: Reagents like di-tert-butyl dicarbonate (Boc₂O) or 2-tert-butoxy-1-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) can be used.
-
Steglich Esterification: This involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) with tert-butanol.[5]
Figure 2: Common methods for the tert-butylation of 5-chloro-6-fluoronicotinic acid.
3.2.2. Experimental Protocol: Esterification using Di-tert-butyl dicarbonate (Boc₂O)
This protocol is a representative procedure based on general methods for tert-butylation of carboxylic acids.
Materials:
-
5-chloro-6-fluoronicotinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system (optional)
Procedure:
-
Reaction Setup: To a solution of 5-chloro-6-fluoronicotinic acid (1.0 eq) in anhydrous THF or DCM, add 4-dimethylaminopyridine (0.1-0.2 eq).
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO₂ evolution) should be observed.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure tert-butyl 5-chloro-6-fluoronicotinate.
Applications in Drug Discovery and Development
tert-Butyl 5-chloro-6-fluoronicotinate is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the chloro, fluoro, and ester functionalities allows for sequential and site-selective modifications.
While specific examples of its use in late-stage clinical candidates or approved drugs are not widely publicized in readily available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. The 5-chloro-6-fluoropyridine core is a key component in the design of inhibitors for various enzymes and receptors.
Potential Synthetic Applications:
-
Suzuki and other Cross-Coupling Reactions: The chloro substituent can be readily displaced or coupled with various boronic acids, amines, or alcohols via palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 5-position.
-
Nucleophilic Aromatic Substitution: The fluorine atom at the 6-position is activated towards nucleophilic displacement, allowing for the introduction of a variety of nucleophiles.
-
Deprotection and Amide Bond Formation: The tert-butyl ester can be selectively deprotected under acidic conditions to reveal the carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 5-chloro-6-fluoronicotinate and its precursors.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] In case of contact, rinse the affected area immediately with plenty of water.[8] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.[7]
Hazard Identification (based on related compounds):
While a specific safety data sheet (SDS) for tert-butyl 5-chloro-6-fluoronicotinate is not universally available, the hazards can be inferred from its structural components and related compounds.
-
5-chloro-6-fluoronicotinic acid: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.
-
tert-Butyl esters: Generally considered to have low toxicity, but can be flammable.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
tert-Butyl 5-chloro-6-fluoronicotinate is a strategically important building block in modern medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The unique combination of a protected carboxylic acid and two distinct halogen atoms on a pyridine ring provides a versatile platform for the synthesis of novel and complex molecules with potential therapeutic value. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the importance of intermediates like tert-butyl 5-chloro-6-fluoronicotinate in the drug discovery and development pipeline is set to increase.
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- Slieker, L. J., Tran, T. P., & Wnuk, S. F. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Future Medicinal Chemistry, 7(4), 435–454.
- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
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- Google Patents. (n.d.). Synthesis method of tert-butyl chloroacetate.
- Önen-Bayram, F. E., Buran, K., Durmaz, I., Berk, B., & Cetin-Atalay, R. (2013). 3-propyonyl-thiazoldine-4-carboxylic acid ethyl esters: a Family of Antiproliferative Thiazolidines. MedChemComm, 4(7), 1079–1083.
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